

Technical Support Center: Adsorption of Colistin to Plastic Labware

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Compound of Interest

Compound Name: Colistin methanesulfonate

Cat. No.: B10859585

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colistin adsorption to plastic labware during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my colistin solution lose potency during experiments?

A1: Colistin, a polycationic peptide, readily binds to negatively charged surfaces.^[1] Standard laboratory plastics, such as polystyrene, often carry a negative surface charge, leading to significant adsorption of colistin. This binding reduces the effective concentration of colistin in your solution, which can result in inaccurate experimental outcomes, especially in antimicrobial susceptibility tests like Minimum Inhibitory Concentration (MIC) assays.^[1]

Q2: Which types of plastic labware are most problematic for colistin solutions?

A2: Polystyrene is the most problematic material, exhibiting extensive colistin binding. Studies have shown that the measured starting concentrations in some polystyrene microplates can be below the lower limit of quantification.^{[2][3]} After 24 hours, colistin concentrations in polystyrene tubes can be as low as 8% of the expected value.^{[2][3][4]} While polypropylene also binds colistin, it is generally to a lesser extent than polystyrene. To minimize this issue, low-protein-binding polypropylene is the recommended material.^{[2][3][5]}

Q3: How does colistin adsorption affect my Minimum Inhibitory Concentration (MIC) results?

A3: The adsorption of colistin to plastic labware, particularly the polystyrene microplates used in broth microdilution (BMD) assays, lowers the available antibiotic concentration.^[1] This can lead to falsely elevated MIC values, potentially causing a susceptible bacterial isolate to be misclassified as resistant.^[1] This discrepancy can have significant consequences for clinical interpretations and the development of new drugs.^[1]

Q4: Can additives prevent colistin from binding to plastic?

A4: Yes, certain additives can reduce colistin adsorption. The surfactant Polysorbate 80 (Tween 80) has been shown to lessen the adhesion of colistin to plastics.^{[6][7]} Adding Polysorbate 80 to the testing broth can result in lower and more accurate MIC values.^[8] Another approach is to use solutions containing proteins, such as serum or albumin. These proteins can coat the plastic surface, occupying the binding sites and thereby minimizing the adsorption of colistin.^{[2][9][10]}

Q5: How can I minimize colistin loss during serial dilutions?

A5: To minimize colistin loss during serial dilutions, it is recommended to use low-protein-binding polypropylene tubes.^{[2][3][5]} Additionally, minimizing the number of dilution steps can help reduce the cumulative loss of the compound.^{[2][3][5]} When working with protein-free media, preparing fresh working solutions and minimizing storage time in plastic containers is also advisable.^[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem	Possible Cause	Recommended Solution
Variability in MIC results	Inconsistent colistin concentration due to adsorption to different brands or batches of polystyrene microplates.	1. Switch to low-protein-binding polypropylene microplates for all MIC assays. [2][3][5]2. If polystyrene must be used, consider adding 0.002% Polysorbate 80 to the broth to reduce binding. [7][8]3. Qualify each new batch of plates by testing a reference strain with a known colistin MIC.
Low or undetectable colistin concentrations in samples	Significant adsorption of colistin to collection or storage tubes (e.g., polystyrene or standard polypropylene).	1. Use low-protein-binding polypropylene tubes for all sample collection and storage. [2][3][5]2. For samples in protein-free media, add drug-free plasma or serum to the collection tubes before adding the sample to block binding sites. [2]
Time-dependent loss of colistin activity	Progressive adsorption of colistin to the surface of plastic labware over the course of the experiment.	1. Use low-protein-binding polypropylene labware to minimize adsorption over time. [2][3][5]2. For long-term experiments, consider the use of glass labware, which shows different binding kinetics compared to polystyrene. [2]

Quantitative Data on Colistin Adsorption

The following tables summarize the extent of colistin loss in different types of labware based on published studies.

Table 1: Percentage of Expected Colistin Concentration in Different Labware Over Time

Labware Material	Initial Concentration (% of Expected)	Concentration at 24h (% of Expected)	Reference
Large Test Tubes			
Soda-Lime Glass	44 - 102%	8 - 90%	[2][3][4]
Polypropylene	44 - 102%	8 - 90%	[2][3][4]
Polystyrene	44 - 102%	8 - 90%	[2][3][4]
Microtubes			
Low-Protein-Binding Polypropylene	63 - 99%	59 - 90%	[2][3][4]
Microplates			
Polystyrene (Brand 1)	Similar to large polystyrene tubes	-	[2]
Polystyrene (Brand 2)	As low as 4% to below limit of quantification	-	[2]

Table 2: Langmuir Adsorption Model Parameters for Colistin on Different Materials

Material	Maximum Binding Capacity (Lmax, $\mu\text{g}/\text{cm}^2$)	Langmuir Equilibrium Constant (K, $\text{ml}/\mu\text{g}$)	Reference
Soda-Lime Glass	1.32	0.10	[2]
Polypropylene	0.54	0.13	[2]
Polystyrene	0.40	0.54	[2]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Colistin MIC Testing

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to address adsorption.

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Colistin sulfate
- Low-protein-binding polypropylene microdilution plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (e.g., E. coli ATCC 25922)

Procedure:

- **Prepare Colistin Dilutions:** Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the low-protein-binding polypropylene microdilution plate to achieve the desired final concentration range.
- **Prepare Inoculum:** Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.[\[9\]](#)[\[10\]](#)
- **Inoculate Plate:** Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- **Incubation:** Seal the plate and incubate at $35 \pm 1^\circ\text{C}$ for 16-20 hours in ambient air.
- **Determine MIC:** Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

Protocol 2: Quantification of Colistin Adsorption to Plastic Labware

This protocol outlines a method to determine the extent of colistin binding to a specific type of plastic tube or plate.

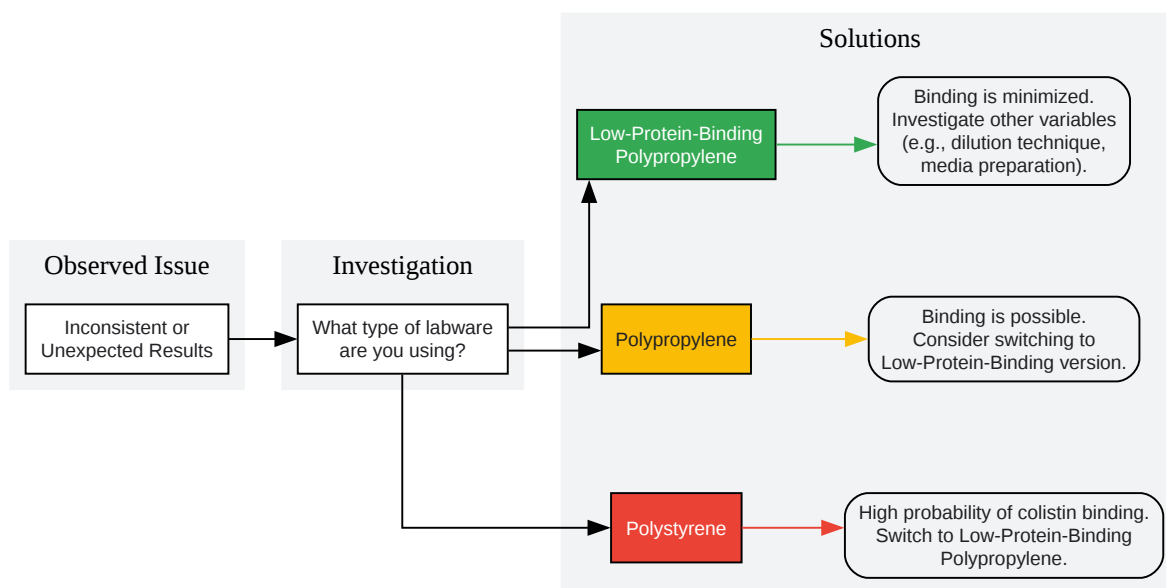
Materials:

- Colistin sulfate
- Appropriate sterile broth medium (e.g., CAMHB)
- The plastic labware to be tested (e.g., polystyrene tubes, polypropylene plates)
- Low-protein-binding polypropylene tubes for control and sample collection
- LC-MS/MS system for colistin quantification

Procedure:

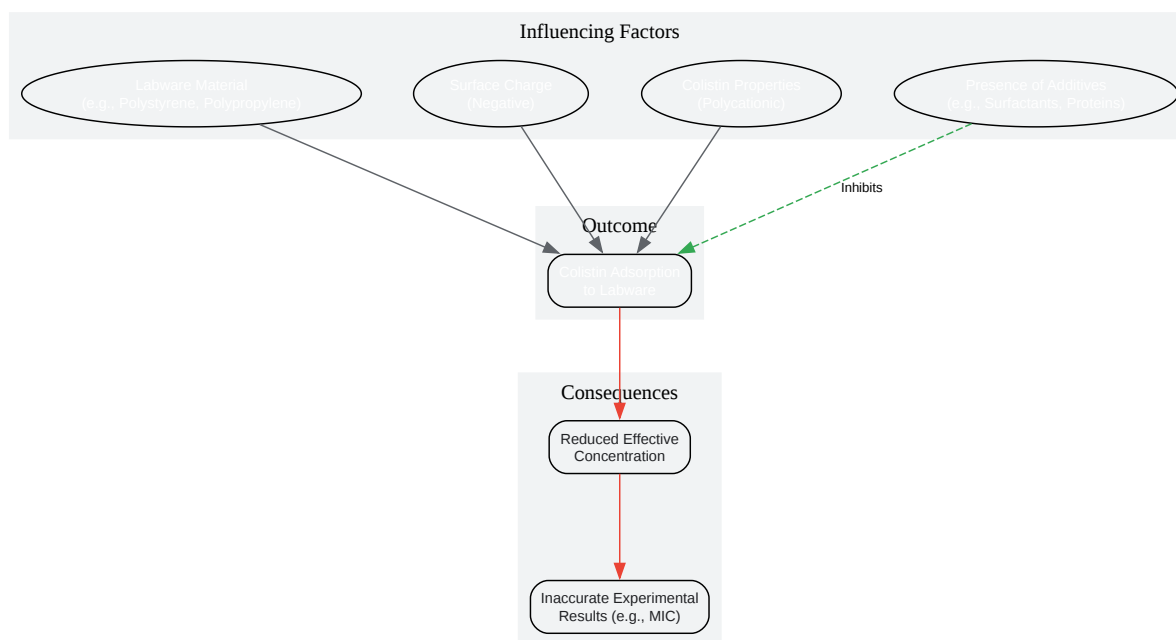
- **Prepare Colistin Stock Solution:** Prepare a high-concentration stock solution of colistin sulfate in sterile water.
- **Prepare Working Solutions:** Dilute the stock solution in the desired broth medium to the target initial concentrations.
- **Initial Concentration Measurement (T=0):** Immediately after preparation, take an aliquot of each working solution and transfer it to a low-protein-binding polypropylene tube for analysis by LC-MS/MS to determine the initial colistin concentration (C_0).
- **Incubation:** Dispense the remaining working solutions into the different types of plastic labware being tested. Also, dispense into low-protein-binding polypropylene tubes to serve as a control for degradation. Incubate all labware under the desired experimental conditions (e.g., 37°C for 24 hours).
- **Final Concentration Measurement (T=24):** After the incubation period, collect aliquots from each piece of labware and analyze using LC-MS/MS to determine the final colistin concentration (C_{24}).
- **Calculate Percentage Loss:** Calculate the percentage of colistin lost due to adsorption for each labware type using the following formula: $\% \text{ Loss} = [(C_0 - C_{24}) / C_0] * 100$

Visual Guides



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Caption: Troubleshooting workflow for colistin adsorption issues.



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Caption: Factors influencing colistin adsorption to plastic labware.

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